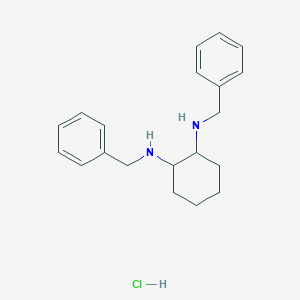
n,n'-Dibenzyl-cyclohexane-1,2-diamine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Dibenzyl-cyclohexane-1,2-diamine hydrochloride: is a chemical compound that belongs to the class of cyclohexane-1,2-diamines. It is characterized by the presence of two benzyl groups attached to the nitrogen atoms of the cyclohexane ring. This compound is often used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-dibenzyl-cyclohexane-1,2-diamine hydrochloride typically involves the reaction of cyclohexane-1,2-diamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting N,N’-dibenzyl-cyclohexane-1,2-diamine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures efficient production and minimizes the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Dibenzyl-cyclohexane-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form secondary amines.
Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Imines or amides.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N,N’-Dibenzyl-cyclohexane-1,2-diamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Medicine: Research has shown its potential in the treatment of certain diseases due to its ability to interact with specific biological targets.
Industry: It is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N,N’-dibenzyl-cyclohexane-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
- N,N’-Dimethyl-cyclohexane-1,2-diamine
- N,N’-Diethyl-cyclohexane-1,2-diamine
- N,N’-Dibenzyl-ethylenediamine
Comparison: N,N’-Dibenzyl-cyclohexane-1,2-diamine hydrochloride is unique due to the presence of benzyl groups, which enhance its lipophilicity and ability to interact with hydrophobic targets. This makes it more effective in certain applications compared to its dimethyl or diethyl counterparts. Additionally, the cyclohexane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.
Propriétés
Formule moléculaire |
C20H27ClN2 |
|---|---|
Poids moléculaire |
330.9 g/mol |
Nom IUPAC |
1-N,2-N-dibenzylcyclohexane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C20H26N2.ClH/c1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18;/h1-6,9-12,19-22H,7-8,13-16H2;1H |
Clé InChI |
MQKKWLNSHIHSJK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



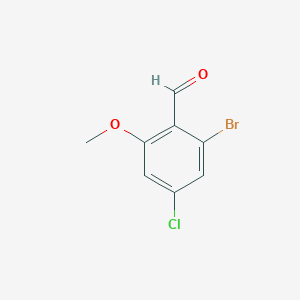

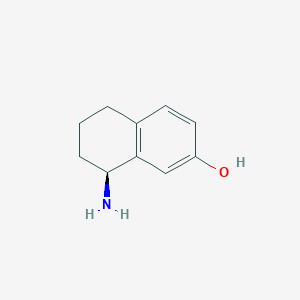
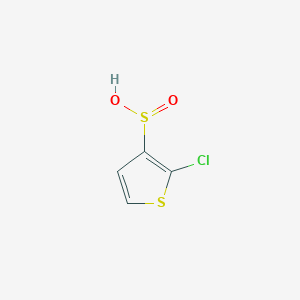
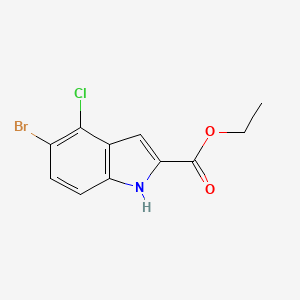

![Imidazo[1,2-a]pyrazin-5(1H)-one](/img/structure/B13107091.png)

![(S)-Ethyl 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)acetate](/img/structure/B13107107.png)
![7-methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-5(1H)-one](/img/structure/B13107111.png)
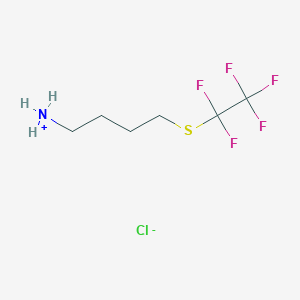
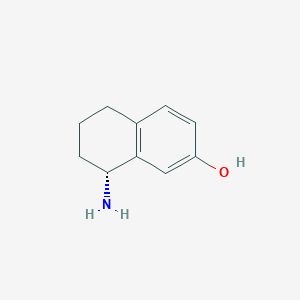
![N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B13107150.png)
